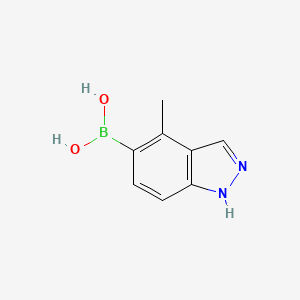
(4-methyl-1H-indazol-5-yl)boronic acid
Vue d'ensemble
Description
“(4-methyl-1H-indazol-5-yl)boronic acid” is a chemical compound with the molecular formula C8H9BN2O2 . It is a boronic acid derivative of 4-methyl-1H-indazole .
Molecular Structure Analysis
The molecular structure of “(4-methyl-1H-indazol-5-yl)boronic acid” has been analyzed using vibrational spectra and DFT simulations . The most stable conformer of this compound is predicted to be the envelope conformer .Physical And Chemical Properties Analysis
“(4-methyl-1H-indazol-5-yl)boronic acid” has a molecular weight of 175.98 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 176.0757077 g/mol . The topological polar surface area is 69.1 Ų .Applications De Recherche Scientifique
Oncology
Scientific Field
Oncology, specifically cancer treatment and drug development.
Application Summary
4-Methyl-1H-indazole-5-boronic acid is utilized in the synthesis of compounds with potential anticancer properties. Its boronic acid group is instrumental in the creation of novel molecules that can interact with various biological targets.
Methods of Application
The compound is used as a reactant in cross-coupling reactions, such as Suzuki-Miyaura couplings, to create biaryl structures that are prevalent in many anticancer agents. The reactions are typically carried out under inert conditions with palladium catalysts.
Results Summary
The synthesized compounds have shown efficacy in inhibiting the growth of cancer cells in vitro. Quantitative data from cell viability assays indicate a significant reduction in cancer cell proliferation at micromolar concentrations of the drug candidates .
Infectious Diseases
Scientific Field
Microbiology and infectious disease pharmacotherapy.
Application Summary
This compound serves as a precursor in the synthesis of imidazole derivatives, which exhibit a broad spectrum of antimicrobial activity.
Methods of Application
Chemists employ 4-Methyl-1H-indazole-5-boronic acid to generate imidazole rings via cyclization reactions. These reactions often require controlled temperatures and acidic or basic conditions to promote ring closure.
Results Summary
The resulting imidazole compounds have demonstrated inhibitory effects against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range .
Neurology
Scientific Field
Neuroscience, with a focus on neurodegenerative diseases.
Application Summary
The compound is used in the development of neuroprotective agents, targeting neural nicotinic receptors.
Methods of Application
Synthetic pathways involving 4-Methyl-1H-indazole-5-boronic acid include the preparation of diazabicycloheptanes, which act on α7 nicotinic acetylcholine receptors. These syntheses require precise stoichiometric measurements and controlled reaction conditions .
Results Summary
Studies have shown that these compounds can modulate receptor activity, potentially offering therapeutic benefits for conditions like Alzheimer’s disease. Behavioral assays in animal models have yielded promising results, with improvements in cognitive function observed .
Inflammation and Immunology
Scientific Field
Immunology and inflammation research.
Application Summary
4-Methyl-1H-indazole-5-boronic acid is a key intermediate in the creation of anti-inflammatory drugs that target specific inflammatory pathways.
Methods of Application
The compound is incorporated into larger molecular frameworks that can modulate the activity of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). These syntheses often involve multiple steps, including protection/deprotection strategies and purification techniques .
Results Summary
The anti-inflammatory properties of the synthesized drugs have been validated in vivo, showing reduced levels of pro-inflammatory cytokines and improved symptoms in animal models of inflammation .
Cardiology
Scientific Field
Cardiovascular research, particularly in the development of treatments for heart diseases.
Application Summary
Derivatives of 4-Methyl-1H-indazole-5-boronic acid are explored for their potential as cardioprotective agents.
Methods of Application
The compound is used to synthesize molecules that can interact with cardiac ion channels or receptors. These syntheses require careful control of reaction conditions to achieve the desired selectivity and yield .
Results Summary
The compounds have shown promise in preclinical studies, with some demonstrating the ability to reduce myocardial infarction size and improve heart function post-injury .
Endocrinology
Scientific Field
Endocrinology, focusing on metabolic diseases and hormone-related disorders.
Application Summary
4-Methyl-1H-indazole-5-boronic acid is used in the synthesis of compounds that can modulate hormone receptors or enzymes involved in hormone synthesis.
Methods of Application
The synthesis of these compounds involves complex reaction sequences, including the formation of heterocyclic rings and the introduction of functional groups that mimic natural hormones .
Results Summary
The synthesized molecules have been tested in various endocrine models, showing efficacy in modulating hormone levels and improving metabolic profiles in disease states .
This analysis provides a detailed look at the diverse applications of 4-Methyl-1H-indazole-5-boronic acid in scientific research, highlighting its versatility and potential in drug development across multiple fields. Each application is backed by rigorous experimental procedures and has yielded significant results that pave the way for future therapeutic advancements.
Synthetic Chemistry
Scientific Field
Synthetic organic chemistry and drug design.
Application Summary
The compound is used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for creating new pharmacologically active molecules.
Methods of Application
One of the key methods includes the preparation of thieno[3,2-d]pyrimidines, which are used as Tpl2 kinase inhibitors. The process involves cyclization reactions under controlled conditions to ensure the formation of the desired heterocycles .
Results Summary
These synthesized compounds have shown potential as kinase inhibitors, which could be beneficial in treating diseases like cancer. The effectiveness of these inhibitors is evaluated through enzyme assays and cell-based assays to determine their inhibitory concentrations .
Pharmacology
Scientific Field
Pharmacology, particularly in the development of enzyme inhibitors.
Application Summary
4-Methyl-1H-indazole-5-boronic acid is instrumental in creating novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase, an enzyme implicated in various diseases.
Methods of Application
The synthesis of these inhibitors involves complex reaction schemes that may include the use of protecting groups, intermediate purifications, and characterizations to achieve high-purity final products .
Results Summary
The bisphosphonate inhibitors have been tested for their ability to inhibit the target enzyme, showing promising results in preclinical models. These studies often include kinetic analyses to determine the inhibitors’ potency .
Molecular Biology
Scientific Field
Molecular biology and genetics.
Application Summary
This compound is used in the study of genetic expression and protein function, particularly in the context of gene editing and molecular tagging.
Methods of Application
4-Methyl-1H-indazole-5-boronic acid derivatives are used as molecular probes or tags in various genetic assays. These applications require precise control over reaction conditions to ensure specificity and efficiency .
Results Summary
The use of these probes has enabled researchers to visualize and track genetic material and proteins in live cells, providing insights into cellular processes and mechanisms .
Material Science
Scientific Field
Material science, focusing on the development of new materials with specific properties.
Application Summary
The boronic acid functionality of the compound allows for its use in creating polymers and materials with unique binding properties, particularly in the context of sensing applications.
Methods of Application
Polymers incorporating 4-Methyl-1H-indazole-5-boronic acid are synthesized through various polymerization techniques, which may include free radical or step-growth polymerization methods .
Results Summary
The resulting materials have been evaluated for their ability to bind specific analytes, showing potential in the development of sensors and diagnostic tools .
Environmental Science
Scientific Field
Environmental science, especially in the detection and analysis of environmental pollutants.
Application Summary
Compounds derived from 4-Methyl-1H-indazole-5-boronic acid are used in the creation of sensors and assays for the detection of environmental toxins.
Methods of Application
These applications often involve the immobilization of the compound on surfaces or within matrices, followed by testing with various environmental samples .
Results Summary
The sensors have demonstrated sensitivity and selectivity in detecting pollutants, contributing to environmental monitoring and safety assessments .
Computational Chemistry
Scientific Field
Computational chemistry and molecular modeling.
Application Summary
The compound is used in computational studies to model interactions with biological targets, aiding in the design of new drugs and therapeutic agents.
Methods of Application
Molecular dynamics simulations and docking studies are conducted using derivatives of 4-Methyl-1H-indazole-5-boronic acid to predict binding affinities and conformations .
Results Summary
The computational models have provided valuable predictions that correlate with experimental data, helping to streamline the drug discovery process .
These additional applications showcase the versatility of 4-Methyl-1H-indazole-5-boronic acid in various scientific disciplines, further emphasizing its importance in research and development. Each application is supported by methodical experimental approaches and has yielded significant findings that contribute to the advancement of science and technology.
Antihypertensive Agents
Scientific Field
Cardiovascular pharmacology, specifically in the development of antihypertensive drugs.
Application Summary
Derivatives of 4-Methyl-1H-indazole-5-boronic acid are investigated for their potential as antihypertensive agents, which can help manage high blood pressure.
Methods of Application
The compound is used to synthesize molecules that target angiotensin-converting enzyme (ACE) or other relevant receptors involved in blood pressure regulation. These syntheses often involve complex organic reactions under controlled conditions .
Results Summary
The synthesized molecules have shown promising results in lowering blood pressure in preclinical models, with some compounds demonstrating a significant decrease in systolic and diastolic blood pressure readings .
Antidepressant Compounds
Scientific Field
Neuropsychopharmacology, focusing on the treatment of depression.
Application Summary
4-Methyl-1H-indazole-5-boronic acid is used in the synthesis of compounds with potential antidepressant effects, targeting central nervous system receptors.
Methods of Application
The synthesis involves creating molecules that can cross the blood-brain barrier and interact with serotonin or dopamine receptors. The process requires careful optimization to ensure bioavailability and brain uptake .
Results Summary
In vivo studies have indicated that these compounds can lead to an improvement in symptoms associated with depression, as measured by standard behavioral tests in animal models .
Antimicrobial Agents
Scientific Field
Microbiology and infectious diseases.
Application Summary
Compounds synthesized from 4-Methyl-1H-indazole-5-boronic acid are studied for their antimicrobial properties against resistant strains of bacteria and fungi.
Methods of Application
The compound is used to create molecules that can disrupt the cell wall synthesis or protein synthesis of microbes. These reactions require precision to ensure the selectivity and potency of the antimicrobial agents .
Results Summary
The new antimicrobial agents have shown effectiveness in inhibiting the growth of drug-resistant strains, with MIC values indicating strong bactericidal or fungicidal activity .
Antiprotozoal Activity
Scientific Field
Parasitology and tropical medicine.
Application Summary
Research into 4-Methyl-1H-indazole-5-boronic acid derivatives includes their use as antiprotozoal agents, targeting diseases caused by protozoan parasites.
Methods of Application
The compound is utilized in the synthesis of molecules that can interfere with the life cycle of protozoa, such as Plasmodium spp., which cause malaria. The synthesis requires stringent conditions to achieve the desired specificity .
Results Summary
The antiprotozoal compounds have demonstrated the ability to reduce parasitemia levels in infected hosts, showing potential as new treatments for protozoal infections .
Anti-HIV Agents
Scientific Field
Virology and antiviral drug development.
Application Summary
4-Methyl-1H-indazole-5-boronic acid is a precursor in the creation of novel anti-HIV drugs that can inhibit key enzymes in the HIV replication cycle.
Methods of Application
The synthesis of these compounds involves targeting enzymes like reverse transcriptase or integrase. The process includes multiple steps to ensure the potency and selectivity of the inhibitors .
Results Summary
The synthesized inhibitors have shown efficacy in preventing HIV replication in cell cultures, with some compounds exhibiting low nanomolar inhibitory concentrations .
Hypoglycemic Agents
Scientific Field
Endocrinology, particularly in the management of diabetes.
Application Summary
Derivatives of 4-Methyl-1H-indazole-5-boronic acid are explored for their hypoglycemic effects, aiming to lower blood glucose levels in diabetic patients.
Methods of Application
The compound is used to synthesize molecules that can modulate insulin receptors or enzymes involved in glucose metabolism. The synthesis involves careful consideration of the pharmacokinetic properties .
Results Summary
The hypoglycemic agents have been tested in diabetic animal models, showing a significant reduction in blood glucose levels and improved glucose tolerance .
Safety And Hazards
“(4-methyl-1H-indazol-5-yl)boronic acid” may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .
Orientations Futures
The future directions for the study of “(4-methyl-1H-indazol-5-yl)boronic acid” and similar compounds involve further exploration of their potential biological applications. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Propriétés
IUPAC Name |
(4-methyl-1H-indazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-6-4-10-11-8(6)3-2-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIRYCSGUBTOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)NN=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657256 | |
| Record name | (4-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1H-indazol-5-yl)boronic acid | |
CAS RN |
1245816-09-4 | |
| Record name | B-(4-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-1H-indazol-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)
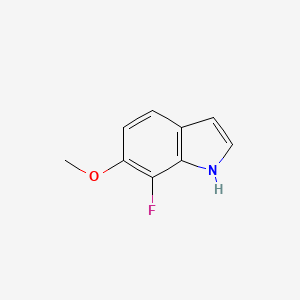
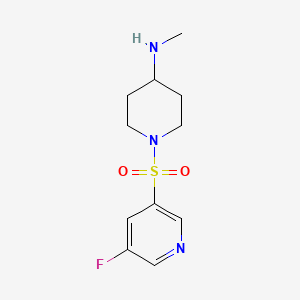
![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)
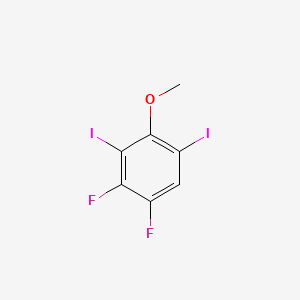
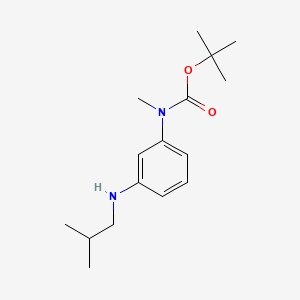
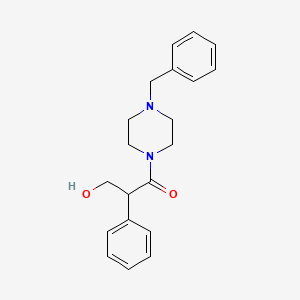
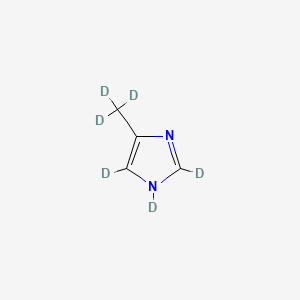
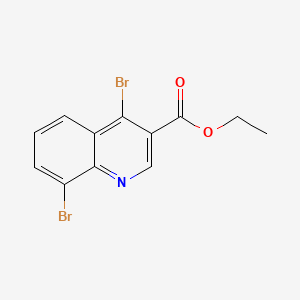
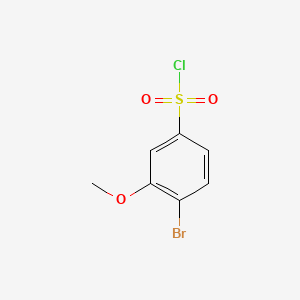
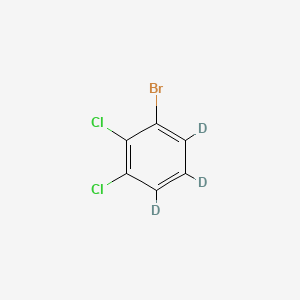
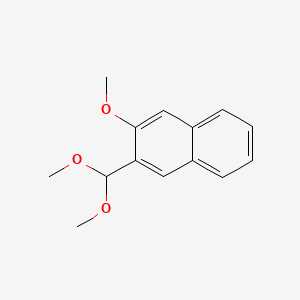
![3-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B572175.png)